molecular formula C16H22N4O2 B2920536 2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380008-67-1

2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2920536
CAS RN: 2380008-67-1
M. Wt: 302.378
InChI Key: LJMNWLXNRZIHEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 4-Pyridinecarboxaldehyde , ethyl acetoacetate , and ammonium acetate in ethanol. The reaction mixture is refluxed, followed by concentration and recrystallization to obtain the white solid product .


Molecular Structure Analysis

The molecular formula of this compound is C~17~H~15~N~3~O~2~ . It crystallizes in the triclinic crystal system. The asymmetric unit contains one molecule of the compound and one water molecule. The crystallographic data reveal bond lengths, angles, and torsion angles, which contribute to its overall stability and reactivity .

Future Directions

: Wang, C.-Q., Wang, X.-X., Liu, X.-H., Yang, B.-Y., Zhong, Q.-D., Zhuang, P.-Y., & Tan, H.-B. (2018). Crystal structure of methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 1097–1099. DOI: 10.1515/ncrs-2018-0216

properties

IUPAC Name

2-methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-8-15(5-6-17-12)21-11-14-4-3-7-20(9-14)10-16-19-18-13(2)22-16/h5-6,8,14H,3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMNWLXNRZIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

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